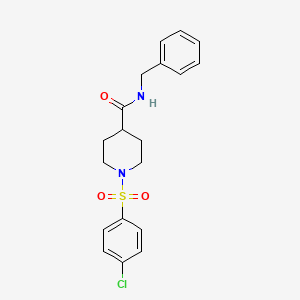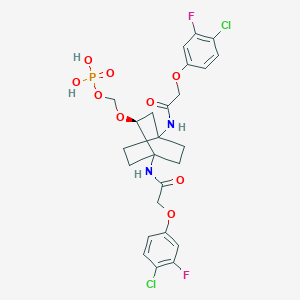
Fosigotifator
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosigotifator is an experimental small-molecule compound developed by AbbVie and Calico Life Sciences. It is currently under clinical investigation for its potential to treat amyotrophic lateral sclerosis (ALS) and Vanishing White Matter (VWM) disease . This compound is known for its ability to modulate the integrated stress response pathway, which plays a critical role in protein homeostasis and organismal resilience .
Chemical Reactions Analysis
Fosigotifator undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenated solvents and catalysts.
Major Products: The major products formed from these reactions are derivatives of the original compound, which may have altered pharmacological properties.
Scientific Research Applications
Fosigotifator has several scientific research applications:
Chemistry: It is used as a model compound to study the integrated stress response pathway.
Biology: this compound is investigated for its role in modulating protein homeostasis and organismal resilience.
Medicine: The compound is under clinical trials for treating ALS and VWM disease
Mechanism of Action
Fosigotifator exerts its effects by activating the eukaryotic initiation factor EIF2b, which is involved in initiating protein synthesis from mRNA . In neurodegenerative diseases, the accumulation of misfolded proteins in the endoplasmic reticulum inhibits EIF2b, leading to a shutdown of protein production. This compound restores EIF2b activity, protecting against neurodegeneration and improving protein synthesis .
Comparison with Similar Compounds
Fosigotifator is unique in its ability to modulate the integrated stress response pathway. Similar compounds include:
This compound stands out due to its specific formulation and potential therapeutic applications in treating ALS and VWM disease .
Properties
CAS No. |
2415715-84-1 |
|---|---|
Molecular Formula |
C25H27Cl2F2N2O9P |
Molecular Weight |
639.4 g/mol |
IUPAC Name |
[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl dihydrogen phosphate |
InChI |
InChI=1S/C25H27Cl2F2N2O9P/c26-17-3-1-15(9-19(17)28)37-12-22(32)30-24-5-7-25(8-6-24,21(11-24)39-14-40-41(34,35)36)31-23(33)13-38-16-2-4-18(27)20(29)10-16/h1-4,9-10,21H,5-8,11-14H2,(H,30,32)(H,31,33)(H2,34,35,36)/t21-,24?,25?/m0/s1 |
InChI Key |
IURMHIZNAHLQRX-ANYOXOOPSA-N |
Isomeric SMILES |
C1CC2(CCC1(C[C@@H]2OCOP(=O)(O)O)NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F |
Canonical SMILES |
C1CC2(CCC1(CC2OCOP(=O)(O)O)NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
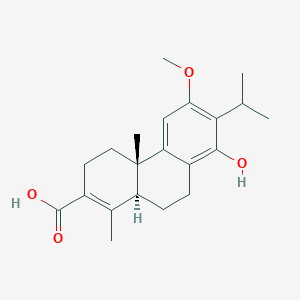
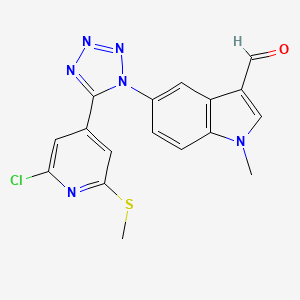
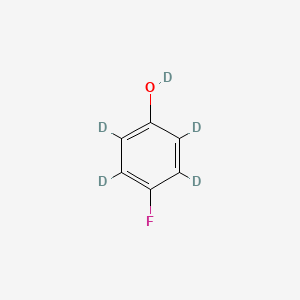
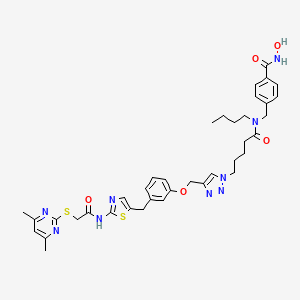
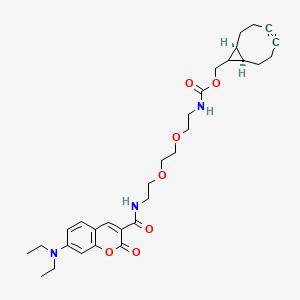
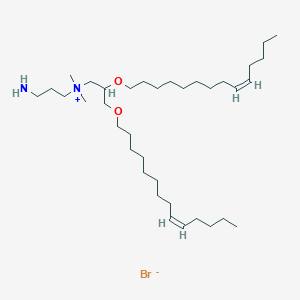
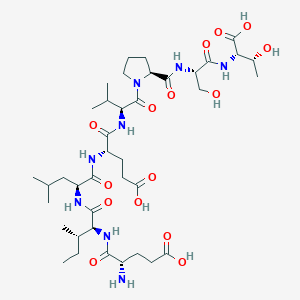
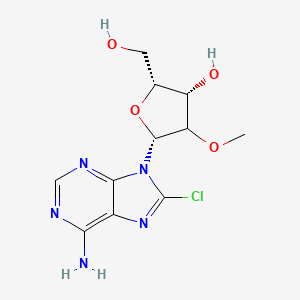

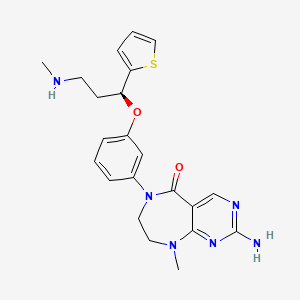
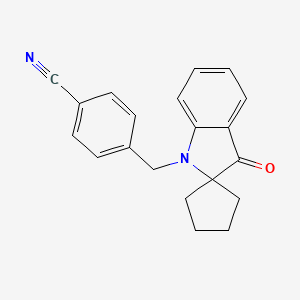
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
